Tris(2-thienyl)phosphine

Vue d'ensemble

Description

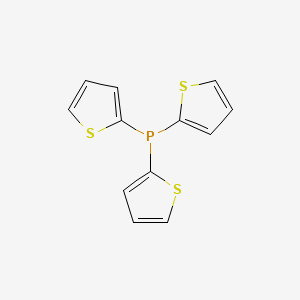

Tris(2-thienyl)phosphine is an organophosphorus compound with the chemical formula C₁₂H₉PS₃ and a molecular weight of 280.369 g/mol . It is characterized by the presence of three thienyl groups attached to a central phosphorus atom. This compound is known for its unique chemical properties and is used in various scientific research applications.

Méthodes De Préparation

The synthesis of tris(2-thienyl)phosphine typically involves the reaction of thienylmagnesium bromide with phosphorus trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

3C4H3S-MgBr+PCl3→P(C4H3S)3+3MgBrCl

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure high purity of the final product .

Analyse Des Réactions Chimiques

Tris(2-thienyl)phosphine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phosphine oxides.

Reduction: It can be reduced under specific conditions to yield different phosphine derivatives.

Substitution: It participates in substitution reactions where the thienyl groups can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Tris(2-thienyl)phosphine is utilized in various scientific research fields:

Chemistry: It serves as a ligand in coordination chemistry, forming complexes with transition metals.

Biology: It is used in the study of biological systems, particularly in the investigation of enzyme mechanisms.

Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

Industry: It is employed in the synthesis of advanced materials and as a catalyst in various industrial processes

Mécanisme D'action

The mechanism by which tris(2-thienyl)phosphine exerts its effects involves its ability to act as a ligand, coordinating with metal centers in various catalytic processes. The thienyl groups provide steric and electronic properties that influence the reactivity and stability of the resulting complexes. These interactions are crucial in catalytic cycles and other chemical transformations .

Comparaison Avec Des Composés Similaires

Tris(2-thienyl)phosphine can be compared with other similar compounds such as tris(2-furyl)phosphine and tris(2-pyridyl)phosphine. While all these compounds share a common phosphorus center, the nature of the substituent groups (thienyl, furyl, pyridyl) imparts different chemical properties and reactivities. This compound is unique due to the presence of sulfur atoms in the thienyl groups, which can influence its coordination behavior and reactivity .

Activité Biologique

Tris(2-thienyl)phosphine (TTP), an organophosphorus compound with the formula C₁₂H₉PS₃, has garnered attention for its diverse biological activities. This article explores its biochemical interactions, potential therapeutic applications, and relevant research findings.

This compound consists of a phosphorus atom bonded to three 2-thienyl groups, which enhances its reactivity and coordination capabilities. The thienyl rings contribute both steric and electronic properties that influence the compound's interactions with various biological molecules. TTP acts primarily as a ligand, coordinating with transition metals and influencing catalytic processes in biochemical reactions .

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₉PS₃ |

| Molecular Weight | 280.369 g/mol |

| Structure | P(C₄H₃S)₃ |

| Solubility | Soluble in organic solvents |

Enzyme Interactions

TTP has been shown to interact with various enzymes, acting as a modulator in biochemical pathways. Its role as a ligand allows it to form complexes with metal ions that are crucial for enzyme activity. For example, studies have demonstrated that TTP can enhance the activity of certain metalloenzymes by stabilizing their active sites through coordination.

Antioxidant Properties

Recent research indicates that TTP exhibits antioxidant activity, which may protect cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and the prevention of diseases associated with oxidative damage .

Cytotoxicity Studies

A study investigated the cytotoxic effects of TTP on different cell lines, revealing moderate cytotoxicity against cancer cells while showing lower toxicity towards normal cells. This selective cytotoxicity suggests potential applications in cancer therapy, where TTP could be used to target malignant cells while sparing healthy tissue .

Case Studies and Research Findings

- Cytotoxicity Evaluation : In a series of experiments evaluating the cytotoxic effects of various phosphine compounds, TTP was found to exhibit significant activity against human cancer cell lines, indicating its potential as an anticancer agent. The study highlighted its ability to induce apoptosis selectively in malignant cells while maintaining viability in non-malignant cells .

- Antioxidant Activity : Another study focused on the protective effects of TTP against oxidative stress in cellular models. The results indicated that TTP could significantly reduce markers of oxidative damage in treated cells compared to controls, suggesting its utility as a therapeutic agent in conditions characterized by oxidative stress .

- Metal Complex Formation : Research has demonstrated that TTP can form stable complexes with gold(I) and other transition metals, enhancing their biological activity. These complexes have shown promise in various applications, including targeted drug delivery systems and catalysis in biological reactions .

Comparative Analysis with Similar Compounds

This compound can be compared with other phosphine derivatives such as tris(2-furyl)phosphine and tris(2-pyridyl)phosphine. While all these compounds share a common phosphorus center, the presence of sulfur atoms in the thienyl groups gives TTP unique properties that influence its reactivity and coordination behavior.

Table 2: Comparison of Phosphine Derivatives

| Compound | Unique Features | Biological Activity |

|---|---|---|

| This compound | Contains sulfur; strong ligand | Moderate cytotoxicity |

| Tris(2-furyl)phosphine | Oxygen-containing furan rings | Lower cytotoxicity |

| Tris(2-pyridyl)phosphine | Nitrogen-containing pyridine rings | Antimicrobial properties |

Propriétés

IUPAC Name |

trithiophen-2-ylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9PS3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUCPTMZJPDVWJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)P(C2=CC=CS2)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9PS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90178883 | |

| Record name | Tris(2-thienyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24171-89-9 | |

| Record name | Tris(2-thienyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24171-89-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2-thienyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024171899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(2-thienyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90178883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(2-thienyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIS(2-THIENYL)PHOSPHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TRZ2J89TFT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes the structure of tris(2-thienyl)phosphine unique?

A1: this compound features a central phosphorus atom bonded to three 2-thienyl rings. This structure allows for various coordination modes with transition metals, including simple phosphorus donation, bridging through sulfur, and cyclometalation involving the thienyl rings [, , ]. These diverse coordination possibilities make PTh3 a fascinating ligand for developing diverse metal complexes.

Q2: How does this compound interact with transition metals?

A2: PTh3 can coordinate to transition metals in several ways. It can act as a typical monodentate ligand, donating its lone pair of electrons on the phosphorus atom [, , ]. Additionally, the sulfur atoms in the thienyl rings can engage in bridging interactions with metal centers []. Interestingly, PTh3 can undergo cyclometalation, where a metal inserts into a carbon-hydrogen bond of a thienyl ring, forming a metal-carbon bond and creating a more stable complex [, , ].

Q3: What are the spectroscopic characteristics of this compound?

A3: this compound can be characterized using various spectroscopic methods. In 31P NMR, it shows a characteristic signal which can shift upon coordination to a metal [, ]. 1H NMR provides information about the thienyl protons, which can be used to study the coordination modes and potential cyclometalation events [, , ]. Additionally, IR spectroscopy can reveal information about the coordination of PTh3 to metal carbonyls, as the carbonyl stretching frequencies are sensitive to the electronic environment of the metal center [, , , ].

Q4: What are the main catalytic applications of this compound complexes?

A4: this compound complexes have shown promising catalytic activity in various reactions. For example, palladium complexes of PTh3 have been successfully employed in Suzuki-Miyaura cross-coupling reactions for the synthesis of conjugated polymers []. Rhodium complexes containing PTh3 have shown activity in the hydrogenation of unsaturated compounds [].

Q5: How does the structure of this compound influence its reactivity?

A5: The presence of thienyl rings in PTh3 significantly impacts its reactivity. The sulfur atoms in the thienyl rings can influence the electronic properties of the phosphorus center and impact its donor ability [, ]. Furthermore, the thienyl rings are susceptible to electrophilic attack, allowing for the formation of cyclometalated complexes, which can exhibit unique reactivity patterns [, , ]. This reactivity can be modulated by the substituents on the thienyl rings, offering opportunities to fine-tune the properties and reactivity of PTh3 derivatives.

Q6: Have any computational studies been conducted on this compound and its complexes?

A6: Yes, computational methods, particularly Density Functional Theory (DFT) calculations, have been employed to investigate the structural and electronic properties of PTh3 and its metal complexes []. These calculations can provide insights into the bonding interactions between PTh3 and metal centers, helping to explain observed reactivity patterns and guide the design of new catalysts.

Q7: Has this compound been investigated for potential C-P bond activation?

A7: Yes, research has demonstrated that PTh3 can undergo carbon-phosphorus bond activation in the presence of certain transition metal complexes [, ]. This reactivity is attributed to the relatively weak C-P bond strength and the ability of the thienyl rings to stabilize the resulting metal complexes through various coordination modes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.